2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
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Overview
Description
2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound that features a pyridazine ring, a phenylpiperazine moiety, and an ethoxyphenyl group. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as enzyme inhibitors or receptor antagonists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or similar compounds.
Thioether formation:
Attachment of the phenylpiperazine moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced.
Ethoxyphenyl group addition:
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the pyridazine ring or the phenylpiperazine moiety, potentially altering the compound’s pharmacological properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, organometallic reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is of interest in various fields:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a probe to study biological pathways or as a lead compound in drug discovery.
Medicine: Investigation of its potential therapeutic effects, such as enzyme inhibition or receptor antagonism.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, G-protein-coupled receptors, or ion channels, and the pathways involved might be related to signal transduction, metabolic regulation, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- 2-((6-(4-Methoxyphenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
- 2-((6-(4-Chlorophenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
Uniqueness
The unique features of 2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone might include its specific substituents, which can influence its pharmacokinetic properties, binding affinity, and overall biological activity. Comparing it with similar compounds can highlight differences in potency, selectivity, and therapeutic potential.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
IUPAC Name |
2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-2-30-21-10-8-19(9-11-21)22-12-13-23(26-25-22)31-18-24(29)28-16-14-27(15-17-28)20-6-4-3-5-7-20/h3-13H,2,14-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIAHYRUBLEILT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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